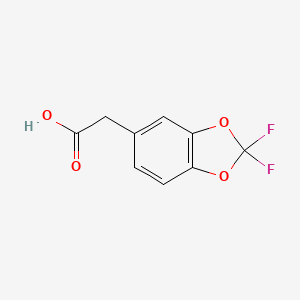

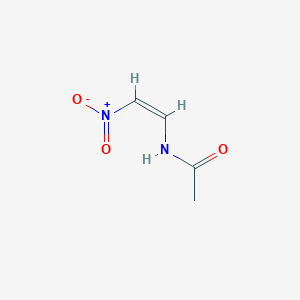

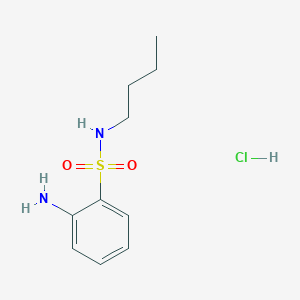

![molecular formula C9H3ClF7NO B1404427 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide CAS No. 1365963-37-6](/img/structure/B1404427.png)

2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide

Übersicht

Beschreibung

“2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide” is an organic compound . It is a part of the class of compounds known as fluorinated building blocks .

Synthesis Analysis

The synthesis of such compounds often involves the use of organofluorine compounds as starting reagents . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of this compound includes a chloro group attached to an acetamide group, which is further connected to a phenyl ring. The phenyl ring is substituted with four fluorine atoms and a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen

Electrophilic Fluorinating Agent

Perfluoro-[N-(4-pyridyl)acetamide], a compound related to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, has been used as an electrophilic fluorinating agent. This agent effectively fluorinates various organic compounds under mild conditions, demonstrating its utility in organic synthesis and chemical research (Banks, Besheesh, & Tsiliopoulos, 1996).

Potential Pesticides

Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, have been studied for their potential as pesticides. These compounds have been characterized by X-ray powder diffraction, showing their potential application in agricultural chemistry (Olszewska, Pikus, & Tarasiuk, 2008).

Conformational Studies

Studies on the conformations of related acetamides, including 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been conducted. These studies involve dipole moment measurements and quantum chemical calculations, contributing to the understanding of molecular geometry and polarity in chemical research (Ishmaeva et al., 2015).

Antimicrobial Properties

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, related to the structure of 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Parikh & Joshi, 2014).

Crystal and Molecular Structures

The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and related compounds have been examined. This research contributes to the understanding of molecular interactions and structural properties in solid-state chemistry (Chi et al., 2018).

NF-kappaB and AP-1 Gene Expression Inhibitors

Compounds structurally related to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide have been investigated as inhibitors of NF-kappaB and AP-1 gene expression. Such research is crucial in the field of medicinal chemistry and pharmacology (Palanki et al., 2000).

Glass-Transition Temperature in Polymer Chemistry

Research involving 2-trifluoromethyl-activated bisfluoro monomers, related to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, has contributed to the development of novel arylene ether polymers with high glass-transition temperatures. This has implications in the field of materials science and polymer chemistry (Huang et al., 2007).

Safety And Hazards

Zukünftige Richtungen

The future directions for this compound could involve its use in the agrochemical and pharmaceutical industries. Fluorinated compounds, including those with a trifluoromethyl group, have been increasingly used in these industries over the past two decades . It is expected that many novel applications of this compound will be discovered in the future .

Eigenschaften

IUPAC Name |

2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF7NO/c10-1-2(19)18-8-6(13)4(11)3(9(15,16)17)5(12)7(8)14/h1H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLKGDGATJAPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

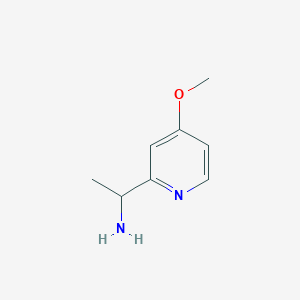

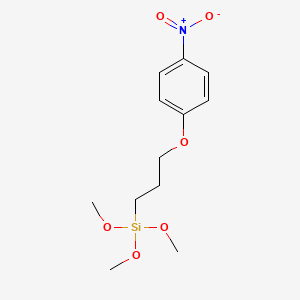

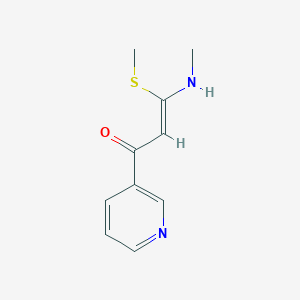

![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)

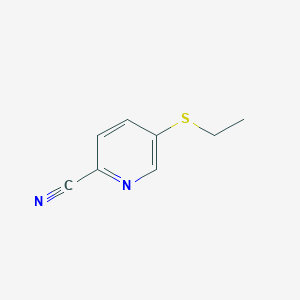

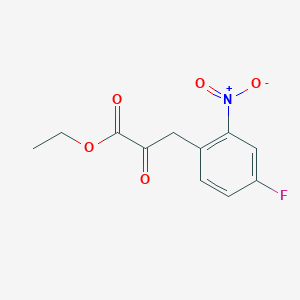

![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)

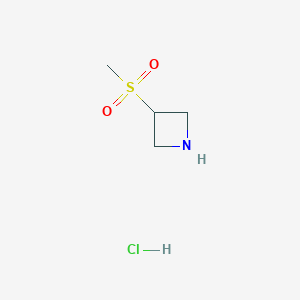

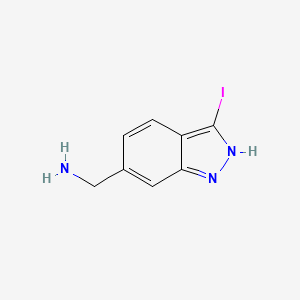

![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)